Cas no 358-64-5 (Tris(2,2-difluoroethyl) Phosphate)

Tris(2,2-difluoroethyl) phosphate is a fluorinated organophosphate compound with applications as a flame retardant and plasticizer. Its molecular structure, featuring difluoroethyl groups, enhances thermal stability and flame resistance, making it suitable for use in polymers and electronic materials. The presence of fluorine atoms contributes to its low volatility and improved compatibility with hydrophobic matrices. This compound exhibits high efficiency in reducing flammability while maintaining material integrity under elevated temperatures. Its chemical properties also suggest potential utility in specialty coatings and adhesives where flame retardancy is critical. Handling requires standard safety precautions for organophosphates.
Tris(2,2-difluoroethyl) Phosphate structure
358-64-5 structure
Product Name:Tris(2,2-difluoroethyl) Phosphate
CAS No:358-64-5
MF:C6H9F6O4P
MW:290.097444295883
MDL:MFCD24369529
CID:1472618
PubChem ID:15502708
Update Time:2025-10-22

Tris(2,2-difluoroethyl) Phosphate Chemical and Physical Properties

Names and Identifiers

    • tris(2,2-difluoroethyl) phosphate
    • Phosphorsaeure-tris-(1-cyan-butylester)
    • AC1MHSVJ
    • phosphoric acid tris-(1-cyano-butyl ester)
    • Phosphoric acid, tris(1-cyanobutyl) ester
    • BRN 1808088
    • LS-107888
    • Phosphorsaeure-tris-(2,2-difluor-aethylester)
    • phosphoric acid tris-(2,2-difluoro-ethyl ester)
    • Tris(1-cyanobutyl) phosphate
    • SCHEMBL15538129
    • 358-64-5
    • MFCD24369529
    • C6H9F6O4P
    • EN300-154563
    • BWKQKTMHHAZKLV-UHFFFAOYSA-N
    • Tris(2,2-difluoroethyl)phosphate
    • Tris(2,2-difluoroethyl) Phosphate
    • MDL: MFCD24369529
    • Inchi: 1S/C6H9F6O4P/c7-4(8)1-14-17(13,15-2-5(9)10)16-3-6(11)12/h4-6H,1-3H2
    • InChI Key: BWKQKTMHHAZKLV-UHFFFAOYSA-N
    • SMILES: P(=O)(OCC(F)F)(OCC(F)F)OCC(F)F

Computed Properties

  • Exact Mass: 290.01426473g/mol
  • Monoisotopic Mass: 290.01426473g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 9
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 44.8Ų

Experimental Properties

  • Density: 1.417±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 253-255 ºC
  • Flash Point: 98.0±27.3 ºC,
  • Solubility: Slightly soluble (26 g/l) (25 º C),

Tris(2,2-difluoroethyl) Phosphate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
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abcr
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